molecular formula C20H22O7 B173384 Epinortrachelogenin CAS No. 125072-69-7

Epinortrachelogenin

Cat. No.: B173384
CAS No.: 125072-69-7
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-VBKZILBWSA-N
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Scientific Research Applications

Epinortrachelogenin has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for Epinortrachelogenin suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinortrachelogenin can be synthesized through several chemical routes. One common method involves the extraction of lignans from the bark of Cephalotaxus sinensis . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted lignans are then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. The production process is optimized to maintain the stability and bioactivity of this compound.

Chemical Reactions Analysis

Types of Reactions: Epinortrachelogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds

Mechanism of Action

The mechanism of action of Epinortrachelogenin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Epinortrachelogenin is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific bioactivities and applications.

Properties

IUPAC Name

(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130659
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125072-69-7
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125072-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What plant species were identified as sources of epinortrachelogenin in the provided research papers?

A1: The research papers identify this compound in the following plant species:

  • Keteleeria evelyniana []
  • Daphne holosericea []
  • Taxus cuspidata []

Q2: Besides this compound, were there other lignans identified in these plants?

A2: Yes, several other lignan compounds were found alongside this compound. For example, Bupleurum salicifolium yielded a number of known lignans including bursehernin, matairesinol dimethyl ether, kaerophyllin, guayadequiol, pluviatolide, guamaroline, bupleurol, matairesinol, epipinoresinol, (-)-aretigenin, (-)-nortrachelogenin, thujaplicatin methyl ether, guayarol, salieifolin, isosalieifolin, 2-hydroxythujaplicatin methyl ether, 2,5-dehydrothujaplicatin methyl ether, and 3-(2,4-dihydroxy-3-methoxybenzyl)-4-(4-hydroxy3-methoxybenzyl)tetrahydrofuran. [] Similarly, Keteleeria evelyniana contained (-)-α-conidendrin, cedrusin, (+)-dihydrodehydrodiconiferyl alcohol, oxomatairesinol, and (-)-7′(S)-5-hydroxymatairesinol. [] This highlights the diversity of lignan compounds found within various plant species.

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